molecular formula C171H283N55O49S8 B585792 Kaliotoxin CAS No. 145199-73-1

Kaliotoxin

Cat. No.: B585792
CAS No.: 145199-73-1
M. Wt: 4149.961
InChI Key: VRARWAGTAUYUOO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Kaliotoxin (KTX) primarily targets the Kv1.3 voltage-gated potassium channel and calcium-activated potassium channels (BK channels) . These channels play a crucial role in several regulatory processes, including neurotransmitter release, heart rate, insulin secretion, and smooth muscle contraction . Kv1.3 channels are particularly important in regulating the function of effector memory T cells, which are implicated in many autoimmune disorders .

Mode of Action

KTX inhibits potassium flux through its target channels by physically blocking the channel entrance and inducing a conformational change in the potassium-selectivity filter of the channel . The toxin binds to the external vestibule of the channel, and a critical lysine residue (K27) protrudes into the pore and plugs it . The positively charged amino-group of the K27 chain fits into the selectivity filter near the G77 chain (Glycine) of the channel, causing a conformational change . This results in the pore being blocked by a direct plug into the pore region of the channel and a conformational change in the selectivity filter .

Biochemical Pathways

The primary biochemical pathway affected by KTX is the potassium ion flow through Kv1.3 and BK channels . By blocking these channels, KTX disrupts the normal flow of potassium ions, which can affect various physiological processes, including neurotransmitter release, heart rate, insulin secretion, and smooth muscle contraction . In particular, the blockade of Kv1.3 channels by KTX can ameliorate disease in rat models of multiple sclerosis and bone resorption due to periodontitis .

Result of Action

The primary result of KTX’s action is the inhibition of potassium flux through Kv1.3 and BK channels . This can lead to changes in cell membrane potential and disrupt various physiological processes, including neurotransmitter release, heart rate, insulin secretion, and smooth muscle contraction . In the context of autoimmune disorders, the blockade of Kv1.3 channels by KTX can ameliorate disease symptoms .

Biochemical Analysis

Biological Activity

Kaliotoxin (KTX), a potent neurotoxin derived from the venom of the Moroccan scorpion Androctonus mauretanicus, has garnered significant attention due to its selective inhibitory effects on various potassium (K+^+) channels. This article delves into the biological activity of KTX, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

KTX is a polypeptide consisting of 37 amino acids with a molecular weight of approximately 4 kDa. It primarily acts as an inhibitor of voltage-gated K+^+ channels, particularly affecting the Kv_v1.3, Kv_v1.1, and Kv_v1.2 channels with IC50_{50} values of 0.1 nM, 1.1 nM, and 25 nM, respectively . The mechanism by which KTX exerts its effects involves binding to the outer face of these channels, leading to channel blockade and altered cellular excitability.

Key Findings:

  • Channel Specificity: KTX exhibits high selectivity for Kv_v channels, particularly Kv_v1.3, which is crucial in regulating T-cell activation and is implicated in autoimmune diseases such as multiple sclerosis .
  • Binding Dynamics: Studies using synthetic analogs of KTX have identified critical amino acid sequences involved in channel interaction, particularly the C-terminal region that contributes to receptor binding .

Neuropathophysiological Impact

Research indicates that KTX induces significant alterations in various tissues upon administration. For instance, a study demonstrated that KTX injection led to severe pathological changes in the cerebral cortex and myocardium, alongside an inflammatory response . These findings suggest that while KTX has potential therapeutic applications, it also poses risks related to neurotoxicity and systemic effects.

Immunosuppressive Properties

KTX has been shown to have immunosuppressive effects in vivo. In models of experimental autoimmune encephalomyelitis (EAE), which mimics multiple sclerosis, KTX administration resulted in:

  • Reduced T-cell proliferation.
  • Decreased encephalitogenicity of T-cells.
  • Improvement in clinical symptoms associated with EAE .

These effects position KTX as a candidate for developing new immunosuppressive therapies targeting autoimmune conditions.

Single-Cell Transcriptome Analysis

A significant study involving human induced pluripotent stem cell (hiPSC)-derived neurons revealed that treatment with KTX led to the emergence of epileptiform activity when co-cultured with astrocytes. This finding underscores the potential of KTX to influence neuronal excitability and synaptic function .

Comparative Studies on Channel Blockers

KTX has been compared with other potassium channel blockers to elucidate its unique properties:

  • Table 1: Comparative IC50_{50} Values of Potassium Channel Blockers
CompoundTarget ChannelIC50_{50} (nM)
This compoundKv_v1.30.1
This compoundKv_v1.11.1
This compoundKv_v1.225
Other ToxinsVariousVaries

This table highlights the potency of KTX compared to other known potassium channel inhibitors, emphasizing its potential utility in research and therapy.

Properties

IUPAC Name

6-amino-2-[[1-[2-[[47-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50,56-bis(hydroxymethyl)-4-(1H-imidazol-4-ylmethyl)-21-methyl-89-(2-methylpropyl)-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C171H283N55O49S8/c1-13-89(8)134(222-148(253)101(48-50-130(237)238)204-163(268)132(87(4)5)220-126(233)72-178)165(270)212-110(70-125(181)232)153(258)221-133(88(6)7)164(269)203-97(39-20-26-56-175)144(249)216-117-82-281-278-79-114-154(259)201-103(52-65-277-12)147(252)210-109(69-124(180)231)152(257)199-98(42-29-59-187-170(182)183)140(245)197-96(38-19-25-55-174)143(248)215-116-81-280-279-80-115(217-145(250)100(47-49-123(179)230)202-160(265)120-44-32-62-225(120)167(272)113(78-228)196-129(236)76-191-138(243)112(77-227)213-158(117)263)156(261)207-106(66-86(2)3)150(255)205-104(40-21-27-57-176)166(271)224-61-31-45-121(224)162(267)219-118(83-282-283-84-119(218-151(256)108(209-157(116)262)68-93-73-186-85-192-93)159(264)223-135(91(10)229)168(273)226-63-33-46-122(226)161(266)206-105(169(274)275)41-22-28-58-177)155(260)200-95(37-18-24-54-173)141(246)211-111(71-131(239)240)149(254)193-90(9)136(241)189-74-127(234)195-102(51-64-276-11)146(251)198-99(43-30-60-188-171(184)185)142(247)208-107(67-92-34-15-14-16-35-92)137(242)190-75-128(235)194-94(139(244)214-114)36-17-23-53-172/h14-16,34-35,73,85-91,94-122,132-135,227-229H,13,17-33,36-72,74-84,172-178H2,1-12H3,(H2,179,230)(H2,180,231)(H2,181,232)(H,186,192)(H,189,241)(H,190,242)(H,191,243)(H,193,254)(H,194,235)(H,195,234)(H,196,236)(H,197,245)(H,198,251)(H,199,257)(H,200,260)(H,201,259)(H,202,265)(H,203,269)(H,204,268)(H,205,255)(H,206,266)(H,207,261)(H,208,247)(H,209,262)(H,210,252)(H,211,246)(H,212,270)(H,213,263)(H,214,244)(H,215,248)(H,216,249)(H,217,250)(H,218,256)(H,219,267)(H,220,233)(H,221,258)(H,222,253)(H,223,264)(H,237,238)(H,239,240)(H,274,275)(H4,182,183,187)(H4,184,185,188)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRARWAGTAUYUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCCN)CC7=CC=CC=C7)CCCNC(=N)N)CCSC)C)CC(=O)O)CCCCN)CCCCN)CC(C)C)NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC(=O)CNC(=O)C(NC1=O)CO)CO)CCC(=O)N)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C171H283N55O49S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4150 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145199-73-1
Record name 145199-73-1
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